1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8ClFO2. This compound is characterized by the presence of a chloro, fluoro, and methoxy group attached to a phenyl ring, along with an ethanone group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one typically involves the following steps:
Friedel-Crafts Acylation: This method involves the acylation of 4-chloro-5-fluoro-2-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one can be compared with other similar compounds:
1-(4-Chloro-2-fluoro-5-methoxyphenyl)ethan-1-one: This compound has a similar structure but with different positions of the chloro and fluoro groups.
1-(4-Methoxyphenyl)ethan-1-one: Lacking the chloro and fluoro groups, this compound has different chemical properties and applications.
1-(4-Chloro-2-methoxyphenyl)ethan-1-one:
Eigenschaften
Molekularformel |
C9H8ClFO2 |
---|---|
Molekulargewicht |
202.61 g/mol |
IUPAC-Name |
1-(4-chloro-5-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)6-3-8(11)7(10)4-9(6)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
ASHBFAIPOWCSPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1OC)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.